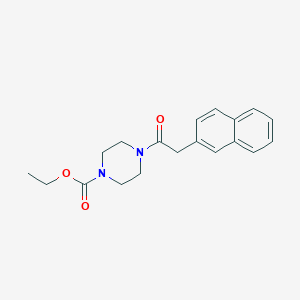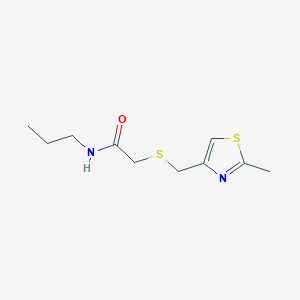
Saha-obp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saha-obp, also known as suberoylanilide hydroxamic acid-oxidative burst probe, is a novel prodrug designed to enhance the selectivity and efficacy of suberoylanilide hydroxamic acid in cancer treatment. Suberoylanilide hydroxamic acid is a well-known histone deacetylase inhibitor used in cancer therapy. The this compound prodrug is activated in the presence of reactive oxygen species, which are typically overexpressed in cancer cells, leading to the release of active suberoylanilide hydroxamic acid .
准备方法
The synthesis of Saha-obp involves the chemical derivatization of suberoylanilide hydroxamic acid with a reactive oxygen species-responsive oxidative burst probe residue. The synthetic route includes the following steps :
Chemical Derivatization: Suberoylanilide hydroxamic acid is chemically modified with an oxidative burst probe residue to yield this compound.
Reaction Conditions: The reaction is typically carried out under controlled conditions to ensure the selective attachment of the oxidative burst probe residue to suberoylanilide hydroxamic acid.
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent quality control measures to ensure the purity and efficacy of the final product.
化学反应分析
Saha-obp undergoes several chemical reactions, primarily driven by the presence of reactive oxygen species in cancer cells :
Oxidation: The oxidative burst probe residue in this compound reacts with reactive oxygen species, leading to the removal of the probe and the release of active suberoylanilide hydroxamic acid.
Reduction: Suberoylanilide hydroxamic acid, once released, can undergo reduction reactions within the cellular environment.
Substitution: The compound can also participate in substitution reactions, particularly involving the hydroxamic acid group.
Common Reagents and Conditions: The primary reagent involved in the activation of this compound is hydrogen peroxide, a common reactive oxygen species. The reaction conditions typically involve a cellular environment with elevated levels of reactive oxygen species.
Major Products: The major product formed from the activation of this compound is active suberoylanilide hydroxamic acid, which exerts its therapeutic effects by inhibiting histone deacetylases.
科学研究应用
Saha-obp has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a model compound to study the reactivity of prodrugs activated by reactive oxygen species.
Biology: The compound is utilized in biological research to investigate the role of reactive oxygen species in cellular processes and the activation of prodrugs.
Medicine: this compound is primarily used in cancer research and therapy. Its selective activation in cancer cells makes it a promising candidate for targeted cancer treatment.
作用机制
The mechanism of action of Saha-obp involves its selective activation in the presence of reactive oxygen species, leading to the release of active suberoylanilide hydroxamic acid :
Activation: The oxidative burst probe residue in this compound reacts with reactive oxygen species, resulting in the removal of the probe and the release of active suberoylanilide hydroxamic acid.
Molecular Targets: The active suberoylanilide hydroxamic acid targets histone deacetylases, particularly HDAC1, HDAC2, HDAC3, and HDAC6.
Pathways Involved: The inhibition of histone deacetylases leads to the accumulation of acetylated histones, resulting in chromatin relaxation and the activation of tumor suppressor genes. This process induces apoptosis and cell cycle arrest in cancer cells.
相似化合物的比较
Saha-obp is compared with other histone deacetylase inhibitors, highlighting its unique features :
Suberoylanilide Hydroxamic Acid: The parent compound of this compound, suberoylanilide hydroxamic acid, is a well-known histone deacetylase inhibitor with broad-spectrum activity against various cancers.
Belinostat: Another histone deacetylase inhibitor used in cancer therapy, belinostat, has a different chemical structure and activation mechanism compared to this compound.
Panobinostat: Similar to belinostat, panobinostat is a potent histone deacetylase inhibitor with a distinct chemical structure and therapeutic profile.
Phosphorus-based Analogues: Phosphorus-containing analogues of suberoylanilide hydroxamic acid have been synthesized to assess their zinc-binding effectiveness and therapeutic potential.
属性
分子式 |
C28H37BN2O7 |
|---|---|
分子量 |
524.4 g/mol |
IUPAC 名称 |
[(8-anilino-8-oxooctanoyl)amino] [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate |
InChI |
InChI=1S/C28H37BN2O7/c1-27(2)28(3,4)38-29(37-27)22-18-16-21(17-19-22)20-35-26(34)36-31-25(33)15-11-6-5-10-14-24(32)30-23-12-8-7-9-13-23/h7-9,12-13,16-19H,5-6,10-11,14-15,20H2,1-4H3,(H,30,32)(H,31,33) |
InChI 键 |
NLCVGGKZTZLPNX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)ONC(=O)CCCCCCC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)


![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)

![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)




![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
